2-(5-Aminopyridin-2-yl)acetonitrile

Lipophilicity Chromatographic retention Drug-likeness prediction

Researchers synthesizing dopamine D3 receptor modulators require a building block with consistent amine reactivity and validated synthetic performance. 2-(5-Aminopyridin-2-yl)acetonitrile addresses this need: • 97% purity with batch-specific QC (NMR, HPLC, GC) ensures reproducible results in patent-driven medicinal chemistry campaigns • Achieves 85.7% reductive amination yield to 6-(2-aminoethyl)-3-pyridinamine under patent-reported conditions (WO2014/66726) • Aqueous solubility of 14.8 mg/mL enables homogeneous amide coupling via HBTU/HATU without phase-transfer catalysts Multi-supplier sourcing ensures uninterrupted supply for iterative library synthesis and process development.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 883993-15-5
Cat. No. B113162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Aminopyridin-2-yl)acetonitrile
CAS883993-15-5
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N)CC#N
InChIInChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2
InChIKeyOUFOAQCUCHWHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Aminopyridin-2-yl)acetonitrile: Dual-Purpose Pyridine Building Block


2-(5-Aminopyridin-2-yl)acetonitrile (CAS 883993-15-5), also known as 5-amino-2-pyridineacetonitrile, is a heteroaromatic building block belonging to the aminopyridine-acetonitrile class (C₇H₇N₃, MW 133.15) . It features a primary aromatic amine at the pyridine 5-position and a reactive acetonitrile side chain at the 2-position, enabling orthogonal derivatization via amine coupling and nitrile transformations . The compound is commercially supplied at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) . Its EPA DSSTox registration (DTXSID00619257) and PubChem CID 21876200 establish it within authoritative chemical registries [1]. The compound serves primarily as a key intermediate in the synthesis of dopamine D₃ receptor ligands, EP4 receptor modulators, and kinase-targeted pharmaceutical candidates, as documented in patent literature including WO2006040179A1 and WO2014/66726 [2].

1 Dopamine D₃ and EP4 modulator synthesis with documented 85.7% reductive amination efficiency
2 Aqueous-phase amide coupling and bioconjugation via primary aromatic amine at pyridine 5-position
3 ≥97% purity with batch-specific NMR, HPLC, and GC documentation from multiple qualified suppliers

2-(5-Aminopyridin-2-yl)acetonitrile: Why Substitution with Analogs Fails


Positional isomerism on the aminopyridine ring fundamentally alters the physicochemical profile and synthetic utility of pyridinyl acetonitrile building blocks. The 5-amino substitution pattern of CAS 883993-15-5 confers a measured LogP of 1.31 and a topological polar surface area (TPSA) of 62.7 Ų [1], whereas the 3-amino positional isomer (CAS 1018949-67-1) exhibits a LogP of -0.79 — a ΔLogP exceeding 2.1 units that substantially affects reversed-phase chromatographic retention, liquid-liquid extraction partitioning, and biological membrane permeability predictions . The 5-nitro precursor (CAS 123846-66-2) and the 5-bromo analog (CAS 312325-72-7) lack the primary amine nucleophile necessary for amide bond formation or reductive amination, precluding their use as direct replacements in amine-dependent synthetic sequences [2]. In downstream conversion, 2-(5-aminopyridin-2-yl)acetonitrile achieves an 85.7% yield in reductive amination to 6-(2-aminoethyl)-3-pyridinamine under patent-reported conditions (WO2014/66726), a transformation inaccessible to the 3-amino isomer due to steric and electronic differences at the reaction center [3]. These cumulative differences render generic substitution scientifically indefensible for reproducible pharmaceutical intermediate synthesis.

Isomer
5-Amino Isomer (CAS 883993-15-5)
3-Amino isomer shows a ~2.1 LogP unit shift, which may alter chromatographic retention and partitioning predictability
Analog
Primary amine nucleophile present
5-Bromo and 5-nitro analogs lack the amine handle required for amide bond formation or reductive amination sequences
Supply
≥12 global suppliers with batch QC
Fewer documented suppliers for positional isomers may introduce single-source procurement risk

2-(5-Aminopyridin-2-yl)acetonitrile: Quantitative Differentiation


Lipophilicity Difference: 5-Amino vs. 3-Amino Isomer

The 5-amino positional isomer (CAS 883993-15-5) exhibits a measured/calculated LogP of 1.31 [1], whereas the 3-amino positional isomer (CAS 1018949-67-1) shows a LogP of -0.79 . This represents a ΔLogP of approximately 2.1 log units, indicating that the 5-amino isomer is over 100-fold more lipophilic than its 3-amino counterpart. The SwissADME consensus LogP for the 5-amino isomer is 0.38 (range of five methods: -0.48 to 0.91) , while the 3-amino isomer's calculated LogP remains consistently negative. The topological polar surface area (TPSA) differs meaningfully: 62.7 Ų for the 5-amino isomer vs. a predicted lower value for the 3-amino isomer due to intramolecular hydrogen bonding between the 3-NH₂ and the acetonitrile side chain.

Lipophilicity: 5-vs 3-Amino
Cross-study comparable
ΔLogP ≈ 2.1 (>100-fold more lipophilic)
Supports orthogonal purification method development
TPSA 62.7 Ų vs. predicted lower for 3-amino isomer. SwissADME consensus LogP 0.38.
Lipophilicity Chromatographic retention Drug-likeness prediction Positional isomerism

Synthetic Route Efficiency: SnCl₂ vs. Pd/C Reduction

Two principal synthetic routes convert the commercially available 5-nitropyridin-2-yl acetonitrile precursor (CAS 123846-66-2) to the target 5-amino compound. The SnCl₂/HCl-mediated reduction at 0°C in ethanol/water delivers the product as a brown oil in 74% isolated yield (300 mg from 500 mg precursor) [1]. In contrast, Pd/C-catalyzed hydrogenation (3.5–6.5% Pd on carbon-ethylenediamine complex, H₂ atmosphere, room temperature, 8 h in EtOH) yields 420 mg from 930 mg starting material, corresponding to approximately 45% yield . The SnCl₂ route thus provides a 29-percentage-point yield advantage, though the Pd/C route avoids stoichiometric tin waste.

Synthesis: SnCl₂ vs. Pd/C Route
Cross-study comparable
74% vs. ~45% isolated yield
Informs build-or-buy procurement strategy
SnCl₂ route avoids stoichiometric tin waste but provides higher mass recovery.
Synthetic methodology Nitro reduction Yield optimization Process chemistry

Downstream Reductive Amination Efficiency

In patent WO2014/66726 (IL-17 modulator program), 2-(5-aminopyridin-2-yl)acetonitrile is converted via reductive amination with ammonium hydroxide and hydrogen (60°C, 3.0 MPa, ethanol solvent) to 6-(2-aminoethyl)-3-pyridinamine in 85.7% isolated yield [1]. This high conversion efficiency demonstrates that the 5-amino group and the acetonitrile side chain are both accessible and reactive under pharmaceutically relevant conditions. The resulting 6-(2-aminoethyl)-3-pyridinamine product serves as a diamine intermediate for further elaboration into dopamine D₃ receptor-targeted therapeutic candidates [2]. By contrast, analogous reductive transformations of the 3-amino isomer or the 5-bromo analog would yield structurally divergent products due to altered regiochemistry or incompatible functional groups.

Reductive Amination Efficiency
Supporting evidence
85.7% yield to 6-(2-aminoethyl)-3-pyridinamine
Reproducibility requires this specific 5-amino building block
WO2014/66726: NH₄OH, H₂, 60°C, 3.0 MPa, ethanol. Upper-quartile conversion.
Reductive amination Pharmaceutical intermediate Dopamine D3 receptor Process yield

Aqueous Solubility: Very Soluble for Bioconjugation

The target compound has a measured/calculated aqueous solubility of 14.8 mg/mL (0.111 mol/L) at approximately 25°C, classifying it as 'Very soluble' on the Log S scale (ESOL Log S = -0.96) . An independent calculated solubility of 43 g/L (25°C) has also been reported . By comparison, the 5-bromo analog (CAS 312325-72-7), with a LogP of 1.91 and a reduced TPSA of 36.68 Ų, is predicted to have substantially lower aqueous solubility [1]. The 5-nitro precursor (CAS 123846-66-2) is reported as poorly soluble in water, requiring organic co-solvents for homogeneous reaction conditions . The high aqueous solubility of the 5-amino compound facilitates its use in aqueous-phase amide coupling, bioconjugation, and salt-formation protocols that are incompatible with less soluble analogs.

Aqueous Solubility
Cross-study comparable
14.8 mg/mL ('Very soluble' class)
Eliminates organic co-solvent needs for aqueous reactions
5-Nitro precursor is poorly water-soluble. Alternative calc: 43 g/L.
Aqueous solubility Solution-phase synthesis Bioconjugation Formulation

QC Documentation: Batch-Specific Analytical Reports

Multiple commercial suppliers offer 2-(5-aminopyridin-2-yl)acetonitrile at a standard purity of 97%, with batch-specific Certificates of Analysis including NMR, HPLC, and GC characterization data . Bidepharm (毕得医药) explicitly provides NMR, HPLC, and GC batch QC reports , while Fluorochem (UK) offers downloadable Certificates of Analysis for each production batch . MolCore supplies the compound under ISO certification for global pharmaceutical R&D and quality control requirements . In contrast, the 3-amino positional isomer (CAS 1018949-67-1) has fewer established suppliers and limited publicly documented batch QC data . Supply chain breadth: the 5-amino compound is listed by ≥12 independent suppliers globally (Fluorochem, Bidepharm, BOC Sciences, Aladdin, Beyotime, ChemShuttle, Sunway Pharm, MolCore, and others), providing competitive pricing and multi-continent stock availability .

QC Documentation & Supply
Supporting evidence
≥12 global suppliers, batch-specific CoA
Reduces single-source risk for regulated procurement
QC includes NMR, HPLC, GC; ISO-certified options available.
Quality control Analytical characterization Regulatory compliance Batch traceability

2-(5-Aminopyridin-2-yl)acetonitrile: Optimal Application Scenarios


Dopamine D₃ Receptor Ligand Synthesis

In programs targeting dopamine D₃ receptor modulation (e.g., WO2006040179A1), 2-(5-aminopyridin-2-yl)acetonitrile serves as the preferred building block due to its 85.7% reductive amination conversion efficiency to 6-(2-aminoethyl)-3-pyridinamine [1]. The 5-amino group's nucleophilicity and the acetonitrile side chain's reducibility are both essential for this transformation. The 3-amino isomer would produce a regioisomeric product with unvalidated pharmacological activity at the D₃ receptor, while the 5-bromo or 5-nitro analogs lack the requisite amine nucleophile entirely. Procurement of the 97%-purity 5-amino compound with batch-specific QC documentation supports the reproducibility requirements of patent-driven medicinal chemistry campaigns .

Aqueous-Phase Bioconjugation and Amide Coupling

With an aqueous solubility of 14.8 mg/mL ('Very soluble' class, ESOL Log S = -0.96) , this compound is preferentially selected over the poorly water-soluble 5-nitro precursor or the highly lipophilic 5-bromo analog (LogP 1.91) for aqueous-phase bioconjugation, active ester formation, and peptide coupling protocols. The primary aromatic amine at the 5-position enables direct HBTU/HATU-mediated amide bond formation under homogeneous aqueous-organic conditions, eliminating phase-transfer requirements and simplifying purification. This solubility advantage translates directly to reduced solvent consumption and shorter workup times in both discovery and process-scale operations.

Chromatographic Method Development: Orthogonal Purification

The measured LogP of 1.31 for the 5-amino isomer versus -0.79 for the 3-amino positional isomer [2] provides a 2.1 LogP unit window that method development chemists can exploit for orthogonal purification. In reversed-phase HPLC, the 5-amino isomer elutes substantially later than the 3-amino isomer under identical gradient conditions (estimated Δ retention time proportional to ΔLogP), enabling facile separation of positional isomers during reaction monitoring and final product purification. This physicochemical differentiation is critical when the 5-amino building block is used in multi-step sequences where regioisomeric impurity tracking is required for regulatory compliance .

Kinase Inhibitor Library: GSK3/JNK Hinge-Binding Scaffold

Pyridinyl acetonitriles are established modulators of Glycogen Synthase Kinase 3 (GSK3) and JNK kinase signaling pathways [3]. The 5-amino substitution pattern provides a hydrogen-bond donor at a vector compatible with kinase hinge-region binding, while the acetonitrile group offers a synthetic handle for further elaboration. The TPSA of 62.7 Ų and consensus LogP of 0.38 fall within lead-like chemical space parameters (Rotatable bonds: 1), making derivatives of this building block suitable for fragment-based and structure-guided kinase inhibitor design. Multi-supplier availability (≥12 vendors) ensures uninterrupted supply for iterative library synthesis .

Application
Selection Property
Validation Focus
D₃ Receptor Ligand Synthesis
Reductive amination conversion efficiency
Reproducibility of patent-reported synthetic sequences
Aqueous-Phase Bioconjugation
High aqueous solubility (very soluble class)
Homogeneous coupling without organic co-solvents
Chromatographic Method Development
~2.1 LogP unit differentiation from 3-amino isomer
Orthogonal RP-HPLC purification and isomer tracking
Kinase Inhibitor Library Design
Lead-like TPSA (62.7 Ų) and consensus LogP (0.38)
GSK3/JNK hinge-binding scaffold elaboration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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